molecular formula C19H25N5O5S2 B15014724 3-cyclohexyl-1-(5,5-dimethyl-3-{[(1E,2E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]amino}-2-thioxo-1,3-thiazolidin-4-yl)-1-hydroxyurea

3-cyclohexyl-1-(5,5-dimethyl-3-{[(1E,2E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]amino}-2-thioxo-1,3-thiazolidin-4-yl)-1-hydroxyurea

Cat. No.: B15014724
M. Wt: 467.6 g/mol
InChI Key: AYWZDWJOUWFZHO-XCHVBMRISA-N
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Description

1-CYCLOHEXYL-3-{5,5-DIMETHYL-3-[(E)-[(2E)-3-(5-NITROFURAN-2-YL)PROP-2-EN-1-YLIDENE]AMINO]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-YL}-3-HYDROXYUREA is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a cyclohexyl group, a nitrofuran moiety, and a thiazolidinylidene group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-CYCLOHEXYL-3-{5,5-DIMETHYL-3-[(E)-[(2E)-3-(5-NITROFURAN-2-YL)PROP-2-EN-1-YLIDENE]AMINO]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-YL}-3-HYDROXYUREA typically involves multi-step organic reactions. The process may start with the preparation of the thiazolidinylidene core, followed by the introduction of the nitrofuran and cyclohexyl groups. Reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-CYCLOHEXYL-3-{5,5-DIMETHYL-3-[(E)-[(2E)-3-(5-NITROFURAN-2-YL)PROP-2-EN-1-YLIDENE]AMINO]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-YL}-3-HYDROXYUREA can undergo various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form different derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The thiazolidinylidene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.

    Substitution: Conditions may include the use of strong bases or acids, depending on the desired substitution.

Major Products Formed

    Oxidation: Formation of nitrofuran derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted thiazolidinylidene compounds.

Scientific Research Applications

1-CYCLOHEXYL-3-{5,5-DIMETHYL-3-[(E)-[(2E)-3-(5-NITROFURAN-2-YL)PROP-2-EN-1-YLIDENE]AMINO]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-YL}-3-HYDROXYUREA has several scientific research applications:

    Medicinal Chemistry: Potential use as an antimicrobial or anticancer agent due to its unique structure.

    Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.

    Biological Research: Studying its interactions with biological molecules to understand its mechanism of action.

Mechanism of Action

The mechanism of action of 1-CYCLOHEXYL-3-{5,5-DIMETHYL-3-[(E)-[(2E)-3-(5-NITROFURAN-2-YL)PROP-2-EN-1-YLIDENE]AMINO]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-YL}-3-HYDROXYUREA involves its interaction with specific molecular targets. The nitrofuran moiety may interact with DNA or proteins, leading to antimicrobial or anticancer effects. The thiazolidinylidene group may also play a role in modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • **1-CYCLOHEXYL-3-{5,5-DIMETHYL-3-[(E)-[(2E)-3-(5-NITROFURAN-2-YL)PROP-2-EN-1-YLIDENE]AMINO]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-YL}-3-HYDROXYUREA
  • **1-CYCLOHEXYL-3-{5,5-DIMETHYL-3-[(E)-[(2E)-3-(5-NITROFURAN-2-YL)PROP-2-EN-1-YLIDENE]AMINO]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-YL}-3-HYDROXYUREA

Uniqueness

The uniqueness of 1-CYCLOHEXYL-3-{5,5-DIMETHYL-3-[(E)-[(2E)-3-(5-NITROFURAN-2-YL)PROP-2-EN-1-YLIDENE]AMINO]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-YL}-3-HYDROXYUREA lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H25N5O5S2

Molecular Weight

467.6 g/mol

IUPAC Name

3-cyclohexyl-1-[5,5-dimethyl-3-[(E)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]-2-sulfanylidene-1,3-thiazolidin-4-yl]-1-hydroxyurea

InChI

InChI=1S/C19H25N5O5S2/c1-19(2)16(23(26)17(25)21-13-7-4-3-5-8-13)22(18(30)31-19)20-12-6-9-14-10-11-15(29-14)24(27)28/h6,9-13,16,26H,3-5,7-8H2,1-2H3,(H,21,25)/b9-6+,20-12+

InChI Key

AYWZDWJOUWFZHO-XCHVBMRISA-N

Isomeric SMILES

CC1(C(N(C(=S)S1)/N=C/C=C/C2=CC=C(O2)[N+](=O)[O-])N(C(=O)NC3CCCCC3)O)C

Canonical SMILES

CC1(C(N(C(=S)S1)N=CC=CC2=CC=C(O2)[N+](=O)[O-])N(C(=O)NC3CCCCC3)O)C

Origin of Product

United States

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